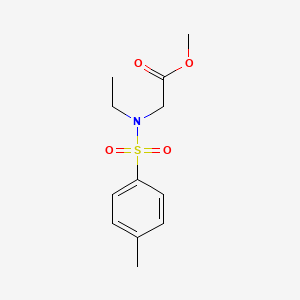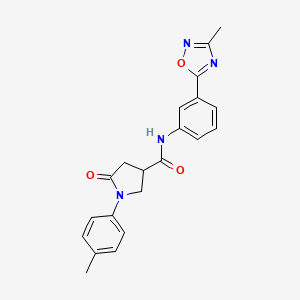
6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, also known as MOQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MOQ is a heterocyclic compound that contains a quinoline ring, an oxadiazole ring, and a methoxyphenyl group. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to inhibit the activity of COX-2, iNOS, and NF-κB, which are all involved in the inflammatory response. Additionally, 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to scavenge free radicals and to activate caspases, which are involved in apoptosis.
Biochemical and Physiological Effects:
6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to have a number of biochemical and physiological effects, including reducing inflammation, oxidative stress, and cancer cell proliferation. 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to inhibit the activity of inflammatory cytokines and enzymes, such as COX-2 and iNOS, and to reduce oxidative stress by scavenging free radicals. Additionally, 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Additionally, 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its potential toxicity, as high doses of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol have been shown to be toxic to cells.
List of
Zukünftige Richtungen
1. Investigating the potential use of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the potential use of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol as an antioxidant and its potential protective effects against oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
3. Evaluating the potential use of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in the treatment of cancer, including its potential use as a chemotherapeutic agent and its ability to sensitize cancer cells to radiation therapy.
4. Investigating the potential use of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in the treatment of infectious diseases, such as viral infections and bacterial infections.
5. Studying the pharmacokinetics and pharmacodynamics of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, including its absorption, distribution, metabolism, and excretion in the body.
6. Investigating the potential use of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in combination with other drugs or therapies to enhance its therapeutic effects and reduce its potential toxicity.
Synthesemethoden
6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The resulting product is then cyclized using phosphorus oxychloride and then reacted with 2-aminophenol to yield 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol.
Wissenschaftliche Forschungsanwendungen
6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to inhibit the activity of inflammatory cytokines and enzymes, such as COX-2 and iNOS, and to reduce oxidative stress by scavenging free radicals. Additionally, 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Eigenschaften
IUPAC Name |
6-methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-13-5-3-11(4-6-13)19-21-17(22-26-19)15-10-12-9-14(25-2)7-8-16(12)20-18(15)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJHNEAAZGCDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=CC(=C4)OC)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)




![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)



![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)



